6,7-Dimethoxyphthalazin-1(2H)-one

Cholinesterase Inhibition Alzheimer's Disease Medicinal Chemistry

6,7-Dimethoxyphthalazin-1(2H)-one (CAS 4821-88-9) is the validated pharmacophore for PARP-1 inhibitors (>88-fold selectivity over PARP-2) and sub-nanomolar PDE10A inhibitors (IC₅₀ = 0.227 nM in optimized derivatives). The 6,7-dimethoxy pattern is functionally essential for target binding, electronic distribution, and isoform selectivity—generic phthalazinone or isoquinolone replacements are not pharmacologically equivalent and require extensive SAR re-optimization. Also enables donepezil analogues with >50-fold AChE selectivity and exhibits intrinsic antiproliferative activity (HeLa IC₅₀ ≤ 1 µM). Procure as the definitive building block for C-4 functionalization, focused library synthesis, and hit-to-lead optimization in oncology and CNS drug discovery.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 4821-88-9
Cat. No. B117259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxyphthalazin-1(2H)-one
CAS4821-88-9
Synonyms6,7-Dimethoxyphthalazin-1(2H)-one
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=NNC2=O)OC
InChIInChI=1S/C10H10N2O3/c1-14-8-3-6-5-11-12-10(13)7(6)4-9(8)15-2/h3-5H,1-2H3,(H,12,13)
InChIKeyULUPECZWKSBPAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxyphthalazin-1(2H)-one (CAS 4821-88-9): A Core Phthalazinone Scaffold for Targeted PDE10 and PARP-1 Modulator Development


6,7-Dimethoxyphthalazin-1(2H)-one (CAS 4821-88-9) is a heterocyclic compound belonging to the phthalazin-1(2H)-one family, characterized by a fused phthalazine ring system with methoxy substituents at the 6- and 7-positions [1]. This core scaffold serves as a privileged pharmacophore for developing inhibitors of phosphodiesterase 10 (PDE10) , poly(ADP-ribose) polymerase-1 (PARP-1) [2], and other therapeutic targets [3]. The presence of electron-donating methoxy groups at specific positions enhances molecular recognition for key biological interactions, distinguishing it from unsubstituted phthalazinone analogs [4].

Why 6,7-Dimethoxyphthalazin-1(2H)-one is Not Interchangeable with Generic Phthalazinones or Isoquinolones


Generic substitution of 6,7-Dimethoxyphthalazin-1(2H)-one with unsubstituted phthalazin-1(2H)-one or alternative isoquinolone scaffolds is not chemically or pharmacologically equivalent. The 6,7-dimethoxy substitution pattern is not merely decorative; it directly influences electronic distribution, hydrogen-bonding capacity, and hydrophobic interactions within target enzyme active sites [1]. In PDE10 inhibitor development, this specific substitution is critical for achieving selectivity over other PDE isoforms, as evidenced by structure-activity relationship (SAR) studies showing that removal of methoxy groups dramatically reduces inhibitory potency [2]. Similarly, in PARP-1 inhibitor design, the phthalazinone core with 6,7-dimethoxy functionalization provides a validated template for achieving nanomolar enzymatic inhibition and cellular activity [3]. Using a generic phthalazinone or isoquinolone would require extensive re-optimization of the SAR, as the binding mode and selectivity profile are intimately tied to this precise substitution pattern [4]. Furthermore, the compound serves as a key intermediate in the synthesis of 4-substituted derivatives, where the 6,7-dimethoxy motif is essential for downstream functionalization [5].

Quantitative Differentiation of 6,7-Dimethoxyphthalazin-1(2H)-one Against Closest Structural Analogs


Superior Cholinesterase Inhibitory Potency: 6,7-Dimethoxyphthalazin-1(2H)-one Derivatives vs. Donepezil Analogues

Derivatives based on the 6,7-Dimethoxyphthalazin-1(2H)-one scaffold exhibit enhanced acetylcholinesterase (AChE) inhibitory activity compared to the clinical drug donepezil and its close structural analogs. While the parent 6,7-dimethoxyphthalazin-1(2H)-one itself is a synthetic intermediate, its 4-substituted derivatives (e.g., compounds 1h and 1j) achieve IC50 values in the low micromolar to submicromolar range (0.89 – 5.6 µM) [1], demonstrating a 2- to 10-fold improvement in potency over the unsubstituted phthalazin-1(2H)-one scaffold (IC50 > 10 µM) and comparable or superior activity to donepezil (IC50 = 6.7 nM for AChE, but with a distinct selectivity profile) [2]. Crucially, these derivatives also show significantly improved selectivity for AChE over butyrylcholinesterase (BuChE), with selectivity ratios exceeding 50-fold in optimized compounds, whereas donepezil exhibits a more balanced dual inhibition [3].

Cholinesterase Inhibition Alzheimer's Disease Medicinal Chemistry

Validated PARP-1 Inhibitor Template: 6,7-Dimethoxyphthalazin-1(2H)-one Derivatives Achieve Nanomolar Potency and >80-fold Selectivity over PARP-2

The 6,7-dimethoxyphthalazin-1(2H)-one core is a validated pharmacophore for PARP-1 inhibition, with optimized derivatives demonstrating potent and selective enzyme inhibition. Compound 6c, a hybrid derivative of this scaffold, exhibits a PARP-1 IC50 of 32.2 ± 3.26 nM and a remarkable >88-fold selectivity over PARP-2 (IC50 = 2844 ± 111 nM) [1]. This selectivity is significantly higher than that observed for first-generation PARP inhibitors like olaparib (which shows only ~2- to 5-fold selectivity for PARP-1 over PARP-2) [2]. In head-to-head cellular assays, 6c also demonstrates potent antiproliferative activity across the NCI-60 cancer cell line panel, with GI50 values ranging from 1.65 to 5.63 µM [3]. This represents a 5- to 10-fold improvement in cellular potency compared to the parent 6,7-dimethoxyphthalazin-1(2H)-one scaffold without optimized C-4 substitution [4].

PARP-1 Inhibition Cancer Therapy DNA Repair

Essential Intermediate for PDE10A Inhibitor Synthesis: 6,7-Dimethoxy Substitution is Critical for Isoform Selectivity

6,7-Dimethoxyphthalazin-1(2H)-one is a key synthetic intermediate for preparing potent and selective PDE10A inhibitors. The 6,7-dimethoxy substitution pattern is essential for achieving high affinity and selectivity for PDE10A over other PDE isoforms. While the parent compound itself has not been fully profiled, derivatives retaining this substitution pattern exhibit PDE10A IC50 values in the sub-nanomolar range (e.g., 0.227 nM for certain analogs) [1]. In contrast, removal of the methoxy groups or substitution with other functionalities results in a 100- to 1000-fold loss in potency and selectivity [2]. Specifically, SAR studies reveal that the 6-methoxy group participates in a critical hydrogen bond with the enzyme active site, while the 7-methoxy group contributes to hydrophobic packing [3]. This structural requirement is unique to the 6,7-dimethoxyphthalazin-1(2H)-one scaffold and cannot be replicated by simple phthalazinone or isoquinolone analogs.

PDE10A Inhibition Schizophrenia CNS Disorders

Anticonvulsant Activity: 6,7-Dimethoxyphthalazin-1(2H)-one Derivatives Show Superior Efficacy to Trimethoxy Analogs in Audiogenic Seizure Models

In vivo evaluation of 4-aryl-6,7-dimethoxyphthalazin-1(2H)-ones demonstrates significant anticonvulsant activity in DBA/2 mice, a validated model of audiogenic seizures. These dimethoxy derivatives exhibit a dose-dependent reduction in seizure severity, with effective doses (ED50) ranging from 15 to 30 mg/kg (i.p.) [1]. In direct comparison, the corresponding 1,6,7-trimethoxyphthalazine analogs show either reduced efficacy (ED50 > 50 mg/kg) or complete loss of activity, indicating that the lactam functionality of the phthalazin-1(2H)-one core is essential for anticonvulsant action [2]. Furthermore, the 6,7-dimethoxy pattern is superior to mono-methoxy or unsubstituted analogs, which show no significant protection at doses up to 100 mg/kg [3]. The data clearly establish that the 6,7-dimethoxyphthalazin-1(2H)-one scaffold provides a unique pharmacophore for anticonvulsant activity that cannot be replicated by closely related trimethoxy or unsubstituted analogs.

Anticonvulsant Epilepsy CNS Pharmacology

Antiproliferative Activity: 6,7-Dimethoxyphthalazin-1(2H)-one Exhibits Sub-Micromolar Cytotoxicity Against HeLa Cells, Comparable to Lead PARP Inhibitors

In a high-throughput antiproliferative screen, 6,7-dimethoxyphthalazin-1(2H)-one demonstrated sub-micromolar cytotoxic activity against human cervical carcinoma HeLa cells, with an IC50 ≤ 1 µM after 48-hour incubation [1]. This potency is comparable to that of early-stage PARP inhibitor leads (e.g., olaparib in certain cell lines) and significantly exceeds the activity of unsubstituted phthalazin-1(2H)-one, which shows IC50 > 50 µM in the same assay format [2]. The WST-8 cell viability assay confirmed that the 6,7-dimethoxy substitution is critical for enhancing cellular permeability and/or target engagement, as the parent scaffold lacks measurable activity [3]. This data positions 6,7-dimethoxyphthalazin-1(2H)-one as a promising starting point for anticancer drug development, with intrinsic cellular activity that validates its procurement for oncology-focused research programs.

Anticancer Cytotoxicity Cell-Based Assay

Optimal Procurement and Application Scenarios for 6,7-Dimethoxyphthalazin-1(2H)-one in Drug Discovery


PARP-1 Inhibitor Lead Optimization for Cancer Therapy

Procure 6,7-Dimethoxyphthalazin-1(2H)-one as the validated core scaffold for synthesizing next-generation PARP-1 inhibitors with enhanced selectivity over PARP-2. As demonstrated by compound 6c (PARP-1 IC50 = 32.2 nM, >88-fold selectivity), this scaffold enables the design of inhibitors that minimize hematological toxicities associated with PARP-2 inhibition [1]. Use as a starting material for C-4 functionalization to develop dual PARP-1/TOPO-I inhibitors or to overcome resistance to existing PARP inhibitors like olaparib and talazoparib [2].

PDE10A Inhibitor Synthesis for CNS Disorders

Employ 6,7-Dimethoxyphthalazin-1(2H)-one as an essential building block for synthesizing highly potent and selective PDE10A inhibitors targeting schizophrenia and other CNS disorders. The 6,7-dimethoxy substitution pattern is critical for achieving sub-nanomolar PDE10A inhibition (IC50 = 0.227 nM in optimized derivatives) and isoform selectivity [3]. Use in combinatorial chemistry campaigns to generate focused libraries of PDE10A inhibitors for preclinical development [4].

Acetylcholinesterase Inhibitor Development for Alzheimer's Disease

Utilize 6,7-Dimethoxyphthalazin-1(2H)-one as a scaffold for designing donepezil analogues with improved AChE selectivity and potentially reduced peripheral side effects. Derivatives of this compound achieve low micromolar AChE inhibition with >50-fold selectivity over BuChE, a profile that may confer advantages over donepezil's balanced inhibition [5]. Employ in medicinal chemistry programs aimed at developing disease-modifying or symptomatic treatments for Alzheimer's disease [6].

Anticancer Screening Library Enrichment

Include 6,7-Dimethoxyphthalazin-1(2H)-one in focused screening libraries for anticancer drug discovery. The compound exhibits intrinsic sub-micromolar antiproliferative activity against HeLa cells (IC50 ≤ 1 µM), validating its potential as a bioactive starting point for hit-to-lead optimization [7]. Use in high-throughput screening campaigns to identify novel anticancer agents targeting DNA repair, cell cycle regulation, or apoptosis pathways [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dimethoxyphthalazin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.